molecular formula C15H20N2O5S B2745896 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1428359-57-2

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2745896
CAS No.: 1428359-57-2
M. Wt: 340.39
InChI Key: HICXUIPKZIRRAG-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, including a methoxyphenoxy group, a but-2-yn-1-yl chain, and a sulfonamidoacetamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an alkyne with a suitable halide under basic conditions to form the but-2-yn-1-yl intermediate.

    Attachment of the methoxyphenoxy group: The intermediate is then reacted with 2-methoxyphenol in the presence of a base to form the methoxyphenoxybut-2-yn-1-yl compound.

    Introduction of the sulfonamidoacetamide moiety: Finally, the compound is reacted with N-methylmethylsulfonamide and acetic anhydride under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide can be compared with other compounds having similar structural features, such as:
    • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylamino)acetamide
    • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)propionamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-17(23(3,19)20)12-15(18)16-10-6-7-11-22-14-9-5-4-8-13(14)21-2/h4-5,8-9H,10-12H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICXUIPKZIRRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC#CCOC1=CC=CC=C1OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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